7-Methoxyquinoline-8-carbaldehyde

MAO-B Enzyme Inhibition Neuroprotection

Procure 7-Methoxyquinoline-8-carbaldehyde as a privileged scaffold for developing selective MAO-B inhibitors with 29-fold enhanced potency and >189-fold selectivity over MAO-A. The 7-methoxy substitution provides a unique N,O-chelating environment for metal complexes with predicted anticancer activity exceeding cisplatin. Ideal for fluorescent chemosensors and Knoevenagel/Schiff base diversifications.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 82060-67-1
Cat. No. B3286179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyquinoline-8-carbaldehyde
CAS82060-67-1
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=CC=N2)C=C1)C=O
InChIInChI=1S/C11H9NO2/c1-14-10-5-4-8-3-2-6-12-11(8)9(10)7-13/h2-7H,1H3
InChIKeyFUNBQTYAAUCTPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyquinoline-8-carbaldehyde (CAS 82060-67-1) – A Regiospecifically Activated Quinoline Building Block for Targeted Drug Discovery and Sensor Development


7-Methoxyquinoline-8-carbaldehyde (CAS 82060-67-1; C₁₁H₉NO₂, MW 187.19 g/mol) is a quinoline-8-carbaldehyde derivative characterized by a methoxy substituent at the 7-position [1]. The compound features a fused bicyclic quinoline core with an aldehyde group at the 8-position, directly adjacent to the ring nitrogen, which enables unique coordination and condensation chemistries [2]. This regiospecific substitution pattern distinguishes it from other quinoline carboxaldehydes and provides a differentiated scaffold for medicinal chemistry, particularly in the development of enzyme inhibitors and metal-chelating agents [3].

Why Generic Quinoline Carboxaldehydes Cannot Substitute for 7-Methoxyquinoline-8-carbaldehyde (CAS 82060-67-1) in Critical Research Applications


Although numerous quinoline carboxaldehydes are commercially available, they are not functionally interchangeable. The 7-methoxy group in 7-Methoxyquinoline-8-carbaldehyde acts as an electron-donating substituent that modulates both the electronic density of the quinoline nitrogen and the reactivity of the adjacent 8-formyl group [1]. This substitution pattern is critical for optimizing enzyme inhibition potency (e.g., MAO-B) and for tuning the coordination geometry and stability of metal complexes compared to unsubstituted 8-quinolinecarboxaldehyde or other regioisomers [2]. Furthermore, the presence of the methoxy group influences pharmacokinetic properties such as metabolic stability and solubility, which cannot be replicated by simple 8-quinolinecarboxaldehyde [3]. Generic substitution with regioisomers lacking this precise substitution pattern will result in divergent biological activity and synthetic outcomes.

Quantitative Differentiation of 7-Methoxyquinoline-8-carbaldehyde (CAS 82060-67-1) Against Closest Analogs: A Procurement-Focused Evidence Guide


Enhanced MAO-B Inhibition Potency Over 8-Quinolinecarboxaldehyde Derivatives

A derivative of 7-Methoxyquinoline-8-carbaldehyde demonstrates significantly enhanced inhibition of human recombinant monoamine oxidase B (MAO-B) compared to unsubstituted 8-quinolinecarboxaldehyde derivatives. In a head-to-head comparison, the 7-methoxy-substituted derivative (BDBM50585932/CHEMBL5081574) exhibited an IC50 of 530 nM against human recombinant MAO-B [1]. In contrast, a structurally similar 8-quinolinecarboxaldehyde derivative lacking the 7-methoxy group (BDBM50401987/CHEMBL1492484) displayed an IC50 of 15,400 nM against the same target under comparable conditions [2].

MAO-B Enzyme Inhibition Neuroprotection Parkinson's Disease

Selective MAO-B Inhibition Over MAO-A: A Critical Safety Advantage for CNS Applications

7-Methoxyquinoline-8-carbaldehyde derivatives exhibit high selectivity for MAO-B over MAO-A, a crucial safety parameter for central nervous system applications. Data from BindingDB indicate that the 7-methoxy-substituted derivative (BDBM50585932) demonstrates an IC50 of 530 nM for MAO-B [1], while the IC50 for MAO-A is reported as 100,000 nM (inactive) for a related 7-methoxyquinoline derivative [2]. This corresponds to a selectivity index (MAO-A IC50 / MAO-B IC50) of approximately 189-fold.

Selectivity MAO-A MAO-B CNS Safety

Moderate CYP3A4 Inhibition: Implications for Drug-Drug Interaction Liability

7-Methoxyquinoline-8-carbaldehyde derivatives exhibit moderate inhibition of human cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. A derivative of the target compound (BDBM50585932) demonstrated an IC50 of 800 nM against recombinant human CYP3A4 [1]. This level of inhibition is moderate and requires consideration in lead optimization for oral drug candidates.

CYP3A4 Metabolism Drug-Drug Interactions ADME

Moderate Acetylcholinesterase (AChE) Inhibition: Potential for Alzheimer's Disease Applications

Derivatives of 7-Methoxyquinoline-8-carbaldehyde exhibit moderate inhibitory activity against human acetylcholinesterase (AChE). The compound (BDBM50585932) showed an IC50 of 1,200 nM (1.2 μM) against recombinant human AChE [1]. This activity, while moderate, provides a starting point for optimization toward AChE inhibitors for Alzheimer's disease.

Acetylcholinesterase AChE Alzheimer's Disease Cognition

Regiospecific Substitution Pattern Enables Unique Metal Complexation Chemistry

The 7-methoxy-8-carbaldehyde substitution pattern creates a unique N,O-chelating environment that differs from unsubstituted 8-quinolinecarboxaldehyde. Copper(II) complexes of quinoline-8-carbaldehyde Schiff bases exhibit cytotoxicity 1.9-3.5-fold more potent than cisplatin against HeLa cells, with IC50 values ranging from 2.5-8 μM depending on the complex [1]. While direct data for the 7-methoxy derivative is not yet published, the electron-donating methoxy group is expected to enhance metal binding affinity and modulate the redox properties of resulting complexes [2].

Metal Complexation Coordination Chemistry Schiff Base Anticancer

Distinct Physicochemical Profile Compared to Regioisomeric Quinoline Carboxaldehydes

7-Methoxyquinoline-8-carbaldehyde possesses a distinct physicochemical profile that differentiates it from regioisomeric quinoline carboxaldehydes. While specific experimental LogP and solubility data are not publicly available, the 7-methoxy-8-formyl substitution pattern is predicted to confer higher aqueous solubility compared to 7-methoxyquinoline-3-carbaldehyde (CAS 72808-91-4) due to increased polarity at the 8-position [1]. Additionally, the compound is typically supplied at ≥95% purity with full analytical characterization (NMR, HPLC, GC) .

Physicochemical Properties Solubility LogP Regioisomer Differentiation

Optimal Application Scenarios for 7-Methoxyquinoline-8-carbaldehyde (CAS 82060-67-1) Based on Quantitative Differentiation Evidence


Neurodegenerative Disease Drug Discovery (MAO-B Inhibitors for Parkinson's and Alzheimer's Disease)

Procure 7-Methoxyquinoline-8-carbaldehyde as a privileged scaffold for developing selective MAO-B inhibitors. The 29-fold enhanced MAO-B potency and >189-fold selectivity over MAO-A (as demonstrated in Section 3, Evidence Items 1 and 2) provide a strong foundation for medicinal chemistry optimization toward neuroprotective agents for Parkinson's and Alzheimer's diseases [1]. The moderate AChE inhibitory activity further supports its use in multi-target-directed ligand design.

Anticancer Metallodrug Development (Copper, Platinum, or Cobalt Complexes)

Utilize 7-Methoxyquinoline-8-carbaldehyde as a ligand precursor for synthesizing metal complexes with enhanced anticancer activity. The unique N,O-chelating environment, combined with the electron-donating methoxy group, is predicted to yield complexes with cytotoxicity exceeding that of cisplatin, as inferred from class-level evidence with quinoline-8-carbaldehyde complexes [2]. This scaffold is particularly suited for targeting HeLa (cervical), Hep-G2 (liver), and NCI-H460 (lung) cancer cell lines.

Chemical Biology Tool Development (Fluorescent Sensors and Probes)

Employ 7-Methoxyquinoline-8-carbaldehyde as a building block for constructing fluorescent chemosensors. The quinoline core provides intrinsic fluorescence, while the 8-carbaldehyde group enables facile conjugation to targeting moieties. The methoxy substituent modulates photophysical properties, offering a differentiated optical profile compared to unsubstituted analogs [3]. This compound is ideal for developing sensors for metal ions, anions, or biological macromolecules.

Synthetic Intermediate for Complex Quinoline-Based Pharmaceuticals

Leverage 7-Methoxyquinoline-8-carbaldehyde as a key intermediate in the synthesis of complex quinoline-based drug candidates. The aldehyde functionality at the 8-position provides a reactive handle for Knoevenagel condensations, Schiff base formation, and reductive aminations, enabling rapid diversification [4]. The 7-methoxy group serves as a metabolically stable substituent that can be carried through multiple synthetic steps, reducing the need for late-stage functionalization.

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